7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine
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Overview
Description
7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine is a heterocyclic compound that features a furan ring fused to a benzoxazole structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both furan and benzoxazole moieties endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
A structurally similar compound, 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol, has been reported to interact with the adenosine receptor a2a .
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antimicrobial effects . The compound may interact with its target, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Furan derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
7-(Furan-2-Yl)-5-Methyl-1,3-Benzothiazol-2-Amine: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring.
7-(Furan-2-Yl)-5-Methyl-1,3-Benzimidazol-2-Amine: Similar structure but with a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness: 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine is unique due to the presence of both furan and benzoxazole moieties, which confer distinct chemical reactivity and biological activity. The oxygen atom in the benzoxazole ring can participate in hydrogen bonding, enhancing its interaction with biological targets compared to its sulfur and nitrogen analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-5-8(10-3-2-4-15-10)11-9(6-7)14-12(13)16-11/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTZLKSTFUZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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